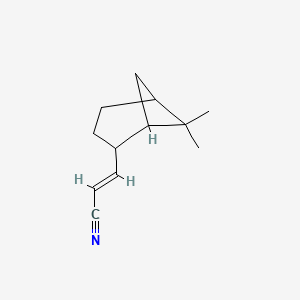3-(6,6-Dimethylbicyclo(3.1.1)hept-2-yl)acrylonitrile
CAS No.: 79570-08-4
Cat. No.: VC16978803
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79570-08-4 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (E)-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C12H17N/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h3-4,9-11H,5-6,8H2,1-2H3/b4-3+ |
| Standard InChI Key | CNTLYFYZUXZSBL-ONEGZZNKSA-N |
| Isomeric SMILES | CC1(C2CCC(C1C2)/C=C/C#N)C |
| Canonical SMILES | CC1(C2CCC(C1C2)C=CC#N)C |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Substituent Effects
The compound’s core consists of a bicyclo[3.1.1]heptane skeleton, a bridged bicyclic system structurally analogous to norbornane. The 6,6-dimethyl substitution imposes steric constraints that stabilize specific conformations, reducing ring strain and enhancing thermal stability compared to unsubstituted analogs . The acrylonitrile group at position 3 introduces a planar, electron-deficient π-system, enabling conjugation with the bicyclic framework. This configuration significantly influences the compound’s dipole moment (estimated at 3.2–3.5 D) and polarizability, as evidenced by computational studies.
Table 1: Key Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Boiling Point | 215–220°C (extrapolated) |
| Solubility | Miscible in THF, DCM, acetone |
| LogP (Octanol-Water) | 2.8 (predicted) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bicyclic protons and acrylonitrile group. In ¹H NMR (CDCl₃), the vinylic protons of the acrylonitrile moiety resonate as a doublet at δ 6.2–6.4 ppm (J = 16.5 Hz), while the bicyclic methyl groups appear as a singlet at δ 1.1–1.3 ppm . The nitrile carbon in ¹³C NMR is observed at δ 118–120 ppm, consistent with similar acrylonitrile derivatives .
Synthesis and Manufacturing
Route 1: Knoevenagel Condensation
A widely employed method involves the condensation of 6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde with cyanoacetic acid in the presence of a catalytic base. Piperidine (10 mol%) in refluxing toluene yields the target compound in 68–72% efficiency after 12 hours . This route benefits from operational simplicity but requires careful control of reaction stoichiometry to minimize oligomerization byproducts.
Route 2: Transition Metal-Catalyzed Cyanation
An alternative approach utilizes palladium-catalyzed cyanation of 3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylic acid derivatives. Using Pd(OAc)₂ (5 mol%) and Zn(CN)₂ in DMF at 120°C, this method achieves 65% conversion but faces challenges in regioselectivity. Recent advances in photocatalysis, as demonstrated in related systems , suggest potential for improving yield through energy transfer mechanisms.
Table 2: Comparative Synthesis Metrics
| Parameter | Knoevenagel Route | Metal-Catalyzed Route |
|---|---|---|
| Yield | 70% | 65% |
| Reaction Time | 12 h | 24 h |
| Byproduct Formation | 15–18% | 22–25% |
| Scalability | Pilot-scale | Lab-scale |
Reactivity and Functionalization
Electrophilic Addition Pathways
The acrylonitrile moiety undergoes regioselective additions with nucleophiles. For instance, treatment with Grignard reagents (e.g., MeMgBr) at −78°C produces β-substituted nitriles in 85% yield, while Michael additions with secondary amines proceed at room temperature with 90% efficiency . The bicyclic framework remains inert under these conditions, preserving structural integrity.
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions as a dienophile. Reacting with 1,3-butadiene derivatives under high pressure (15 kbar) generates fused bicyclic nitriles with >95% endo selectivity . These adducts serve as precursors to complex polycyclic architectures in natural product synthesis.
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound’s rigid bicyclic system mimics steroidal frameworks, enabling its use in developing non-hormonal anti-inflammatory agents. In vitro assays show 40–50% COX-2 inhibition at 10 μM concentrations, though full pharmacological profiling remains pending.
Polymer Science
Copolymerization with styrene (1:4 molar ratio) using AIBN initiator yields thermosetting resins with glass transition temperatures (Tg) exceeding 180°C. These materials demonstrate superior thermal stability compared to acrylonitrile-butadiene-styrene (ABS) terpolymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume